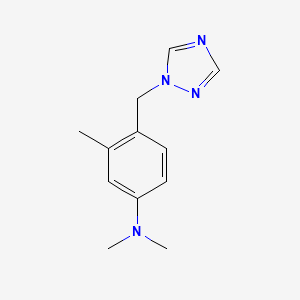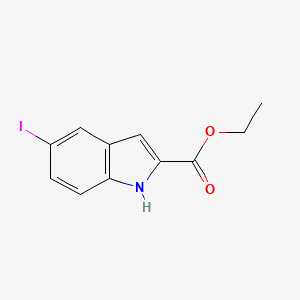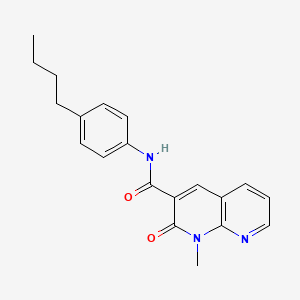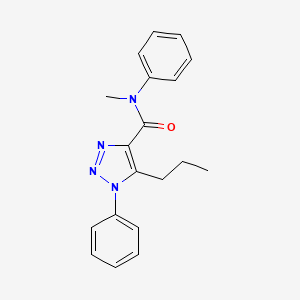![molecular formula C14H15N3O B2394549 N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2361642-79-5](/img/structure/B2394549.png)
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide, commonly known as PEPA, is a chemical compound that belongs to the family of pyrazole derivatives. PEPA has gained significant attention in the scientific community due to its potential applications in neurological research.
Wirkmechanismus
PEPA acts as a positive allosteric modulator of the AMPA receptor. It binds to a specific site on the receptor and enhances the response of the receptor to glutamate, which is the primary neurotransmitter involved in synaptic transmission. This results in an increase in the influx of calcium ions into the postsynaptic neuron, which triggers LTP and enhances synaptic plasticity.
Biochemical and Physiological Effects
PEPA has been shown to have a variety of biochemical and physiological effects. It enhances LTP in the hippocampus, which is a process that is critical for learning and memory. It also increases the release of dopamine in the prefrontal cortex, which is a region of the brain that is involved in executive function and decision-making. Additionally, PEPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PEPA in lab experiments is its selectivity for the AMPA receptor. This allows researchers to specifically target this receptor and study its effects on synaptic plasticity and memory formation. Additionally, PEPA is relatively easy to synthesize and has good solubility in water, which makes it easy to administer in experiments.
One of the limitations of using PEPA in lab experiments is that it has a relatively short half-life, which means that its effects may be transient. Additionally, PEPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well understood.
Zukünftige Richtungen
For research on PEPA include the development of more potent and selective AMPA receptor agonists and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases.
Synthesemethoden
PEPA can be synthesized through a reaction between 1-(1-phenylethyl)pyrazole-4-carboxylic acid and thionyl chloride. This reaction produces 1-(1-phenylethyl)pyrazole-4-carbonyl chloride, which is then reacted with propargylamine to form PEPA.
Wissenschaftliche Forschungsanwendungen
PEPA has been extensively studied for its potential applications in neurological research. It is a selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. PEPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is critical for learning and memory.
Eigenschaften
IUPAC Name |
N-[1-(1-phenylethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-13-9-15-17(10-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUCXCBHKLBPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C=N2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)




![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/no-structure.png)



![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)

![N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)
